2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)- typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are used to introduce various substituents on the indole ring, including the phenylthio group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: A simpler indole derivative with similar core structure.
5-Methylindole: Another indole derivative with a methyl group at the 5-position.
Phenylthioindole: An indole derivative with a phenylthio group.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-5-methyl-1-(4-methylphenyl)-3-(phenylthio)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
193815-37-1 |
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Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)-3-phenylsulfanyl-3H-indol-2-one |
InChI |
InChI=1S/C22H19NOS/c1-15-8-11-17(12-9-15)23-20-13-10-16(2)14-19(20)21(22(23)24)25-18-6-4-3-5-7-18/h3-14,21H,1-2H3 |
InChI Key |
CKIJAVJGGMTDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C)C(C2=O)SC4=CC=CC=C4 |
Origin of Product |
United States |
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